Nortopsentin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

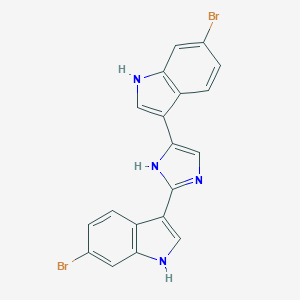

Nortopsentin A is a useful research compound. Its molecular formula is C19H12Br2N4 and its molecular weight is 456.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Applications

Nortopsentin A has demonstrated promising anticancer properties through various studies:

- Cytotoxicity : this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has shown an IC50 value of 7.6 µM against the P388 murine leukemia cell line, indicating substantial potential as an anticancer agent . Additionally, further derivatives of Nortopsentin have been synthesized that enhance this activity, with some achieving IC50 values as low as 0.34 µM .

- Mechanism of Action : Research indicates that this compound and its analogs induce apoptosis in cancer cells via mechanisms involving cell cycle arrest and pro-apoptotic signaling pathways. Specifically, studies on MCF-7 breast cancer cells have demonstrated that these compounds can lead to mitotic failure and accumulation of cells in the G2/M phase .

- In Vivo Studies : Animal model studies have corroborated the in vitro findings, establishing that this compound and its derivatives possess anti-inflammatory properties alongside their anticancer effects .

Antiviral Activity

Recent investigations have uncovered antiviral properties of this compound:

- Inhibition of Viral Pathogens : Nortopsentin alkaloids have been reported to exhibit potent antiviral activity against various pathogens, including phytopathogenic viruses such as Tobacco Mosaic Virus (TMV). This has opened up avenues for their application in agricultural practices to combat viral infections in crops .

- Mechanisms of Action : The antiviral mechanism is believed to involve disruption of viral replication processes, although detailed studies are still ongoing to elucidate the specific pathways involved .

Agricultural Applications

This compound's potential extends into agricultural protection :

- Fungicidal and Insecticidal Properties : The compound has been identified as effective against various plant pathogens and pests. Its derivatives have shown significant antifungal activity against Candida albicans and other plant pathogens, making them suitable candidates for developing new agricultural fungicides and insecticides .

- Field Trials : Preliminary field trials have indicated that these compounds can effectively reduce disease incidence in crops without adversely affecting plant health, thus supporting sustainable agricultural practices .

Summary Table of Applications

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Anticancer | Cytotoxicity | IC50 values as low as 0.34 µM against P388 |

| Mechanism | Induces apoptosis via cell cycle arrest | |

| Antiviral | Viral Pathogen Inhibition | Effective against TMV and other phytopathogens |

| Mechanism | Disruption of viral replication | |

| Agricultural | Fungicidal/Insecticidal | Effective against Candida albicans |

| Field Performance | Reduced disease incidence in crops |

特性

CAS番号 |

134029-43-9 |

|---|---|

分子式 |

C19H12Br2N4 |

分子量 |

456.1 g/mol |

IUPAC名 |

6-bromo-3-[2-(6-bromo-1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole |

InChI |

InChI=1S/C19H12Br2N4/c20-10-1-3-12-14(7-22-16(12)5-10)18-9-24-19(25-18)15-8-23-17-6-11(21)2-4-13(15)17/h1-9,22-23H,(H,24,25) |

InChIキー |

BIGUXWQKCPFOAH-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1Br)NC=C2C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br |

正規SMILES |

C1=CC2=C(C=C1Br)NC=C2C3=CN=C(N3)C4=CNC5=C4C=CC(=C5)Br |

Key on ui other cas no. |

134029-43-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。